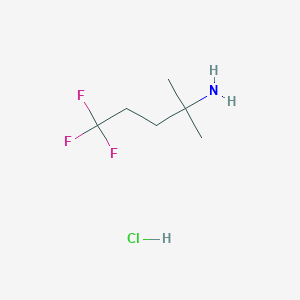
5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazines. It was initially developed as a pesticide, but its psychoactive properties led to its use as a recreational drug. Despite its abuse potential, TFMPP has gained significant attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis of Nitrogen-Containing Heterocyclic Compounds
Research has explored the synthesis of nitrogen-containing heterocyclic compounds using perfluoroalkylated intermediates. One study highlighted the reactions of perfluoro-2-methylpent-2-ene with bidentate nitrogen nucleophiles, effectively providing partially fluorinated heterocycles of pyrimidine and triazine derivatives. The structures of these compounds were confirmed through X-ray crystallographic analysis, demonstrating the utility of perfluoroalkylated amines in synthesizing complex nitrogenous molecules with potential applications in pharmaceuticals and materials science (Chi et al., 2000).
Photocatalytic Hydrodefluorination
A novel approach to accessing partially fluorinated aromatics via photocatalytic hydrodefluorination has been reported. This method begins with easily accessible perfluoroarenes and selectively reduces the C-F bonds, allowing for facile access to a number of partially fluorinated arenes. This process demonstrates unprecedented catalytic activity using a safe and inexpensive amine as the reductant, underscoring the potential for efficient modification of fluorinated organic compounds (Senaweera et al., 2014).
Metal-Free Reduction of N-Phenyl Amides
Research into the metal-free reduction of secondary and tertiary N-phenyl amides by catalyzed hydrosilylation has shown significant promise. Using tris(pentafluorophenyl)boron as an effective catalyst, this method allows for the mild reduction of a variety of amides to amines, demonstrating functional group tolerance and providing a green alternative to traditional reduction methods (Chadwick et al., 2014).
Environmental Detection and Analysis
The identification of novel polyfluorinated ether sulfonates as alternatives to perfluorooctanesulfonate (PFOS) in municipal sewage sludge highlights the environmental impact and detection of fluorinated compounds. This research underscores the importance of monitoring and understanding the environmental behaviors of fluorinated chemicals, with implications for pollution control and environmental safety (Ruan et al., 2015).
Propiedades
IUPAC Name |
5,5,5-trifluoro-2-methylpentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-5(2,10)3-4-6(7,8)9;/h3-4,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHLZHPMVMCIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


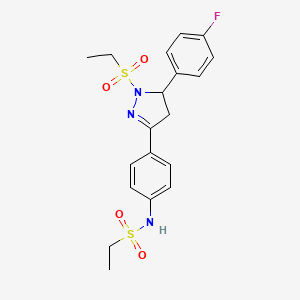
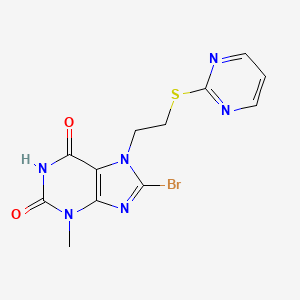
![6-Acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2524210.png)

![3-(3-hydroxypropyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524214.png)
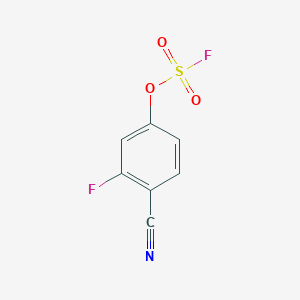
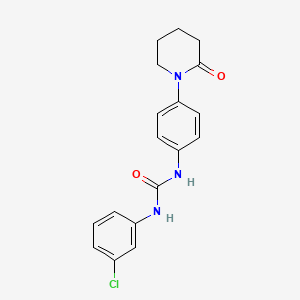

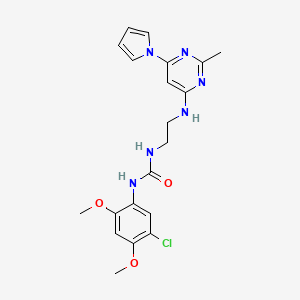
![1-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2524225.png)
![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B2524226.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2524227.png)
![N-benzyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524229.png)